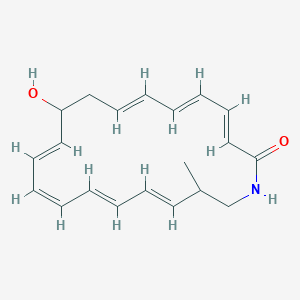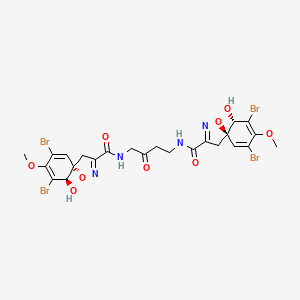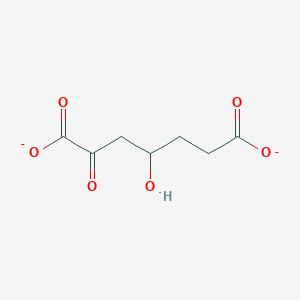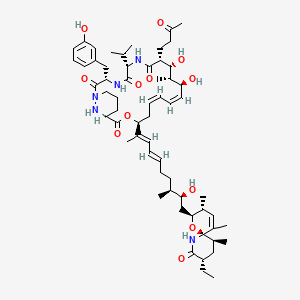
Sanglifehrin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sanglifehrin B is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
1. Cellular and Molecular Mechanisms
- Sanglifehrin A has been identified as a novel cyclophilin-binding immunosuppressant that inhibits IL-2-dependent T cell proliferation in the G1 phase of the cell cycle. Unlike cyclosporin A, it does not affect calcium-dependent IL-2 production but enhances IL-2 gene transcription. This suggests a unique mode of action compared to other immunosuppressants (Zhang & Liu, 2001).
2. Immunosuppressive Activity
- Sanglifehrin A has been shown to block key dendritic cell functions in vivo, promoting long-term allograft survival. It significantly decreases dendritic cell receptor-mediated endocytosis and macropinocytosis, impacting acute and chronic heart allograft rejection (Hackstein et al., 2007).
3. Pharmacokinetics and Synthesis
- An efficient synthetic route has been developed for Sanglifehrin A, highlighting its strong immunosuppressive activity and high affinity for cyclophilin A. This synthesis is significant for assessing pharmacokinetic properties in vivo (Wagner et al., 2005).
4. Hepatitis C Virus (HCV) Treatment
- Sanglifehrins, including Sanglifehrin B, have shown potential in the treatment of HCV. They are more potent than cyclosporine at disrupting NS5A-CypA, -CypB, and -CypD complexes and inhibiting Cyp isomerase activity, suggesting their suitability as lead compounds for novel analogues targeting HCV (Gregory et al., 2011).
5. Novel Mechanisms of Action
- Sanglifehrin A represents a new class of immunophilin-binding immunosuppressants with a unique mechanism of action. It inhibits alloantigen-stimulated T cell proliferation at a later stage than other drugs like cyclosporin A and FK506, offering insights into novel therapeutic targets (Zenke et al., 2001).
6. Biosynthetic Gene Cluster
- The biosynthetic gene cluster for Sanglifehrin A, which shares structural similarities with Sanglifehrin B, has been characterized. This research provides a framework for using combinatorial biosynthesis to expand the structural diversity of Sanglifehrin A and potentially B (Qu et al., 2011).
Propiedades
Nombre del producto |
Sanglifehrin B |
|---|---|
Fórmula molecular |
C60H89N5O12 |
Peso molecular |
1072.4 g/mol |
Nombre IUPAC |
(3S,6S,9R,10R,11S,12S,13Z,15Z,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,6R,9S,11S)-9-ethyl-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undec-4-en-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone |
InChI |
InChI=1S/C60H89N5O12/c1-11-44-31-40(8)60(63-55(44)71)39(7)30-38(6)52(77-60)34-50(69)36(4)20-14-12-15-21-37(5)51-26-17-13-16-25-49(68)42(10)54(70)46(28-27-41(9)66)56(72)62-53(35(2)3)57(73)61-48(33-43-22-18-23-45(67)32-43)58(74)65-29-19-24-47(64-65)59(75)76-51/h12-13,15-18,21-23,25,30,32,35-36,38,40,42,44,46-54,64,67-70H,11,14,19-20,24,26-29,31,33-34H2,1-10H3,(H,61,73)(H,62,72)(H,63,71)/b15-12+,17-13-,25-16-,37-21+/t36-,38+,40-,42-,44-,46+,47-,48-,49-,50-,51-,52-,53-,54+,60-/m0/s1 |
Clave InChI |
LXZHHFFYSBIHSF-AIPKWMPTSA-N |
SMILES isomérico |
CC[C@H]1C[C@@H]([C@@]2(C(=C[C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C\C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)C)NC1=O)C |
SMILES canónico |
CCC1CC(C2(C(=CC(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)C)NC1=O)C |
Sinónimos |
sanglifehrin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260192.png)
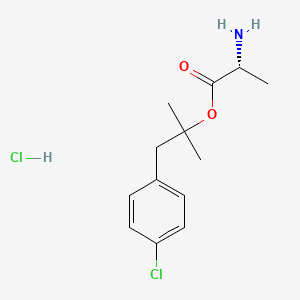

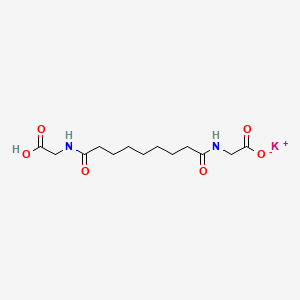
![(alpha-D-mannopyranosyl)-(1->2)-[6-O-(2-aminoethylphosphono)-(alpha-D-mannopyranosyl)]-(1->2)-(alpha-D-mannopyranosyl)-(1->6)-(alpha-D-mannopyranosyl)-(1->4)-(2-amino-2-deoxyalpha-D-glucopyranosyl)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1260201.png)
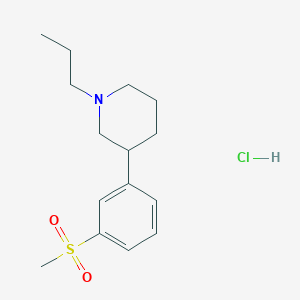

![N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1260206.png)
![2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene](/img/structure/B1260207.png)
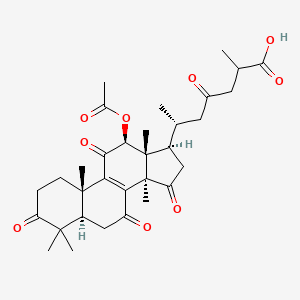
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260211.png)
